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MRS2279 Diammonium: A Technical Guide to its Role in Purinergic Signaling

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of MRS2279 diammonium, a potent and selective antagonist of the P2Y1 purinergic receptor. The document details its mechanism of action, pharmacological properties, and its critical role as a research tool in the elucidation of purinergic signaling pathways. It includes a comprehensive summary of quantitative data, detailed experimental protocols for key assays, and visual representations of signaling cascades and experimental workflows to support researchers in the fields of pharmacology, cell biology, and drug discovery.

Introduction to MRS2279 and the P2Y1 Receptor

Purinergic signaling, mediated by extracellular nucleotides and nucleosides, plays a pivotal role in a vast array of physiological and pathophysiological processes, including neurotransmission, inflammation, and hemostasis.[1] The P2Y family of G protein-coupled receptors (GPCRs) are key players in this system, with the P2Y1 receptor being a primary target for adenosine diphosphate (ADP).[2][3] The P2Y1 receptor is coupled to Gq/11 proteins, and its activation leads to the stimulation of phospholipase C (PLC), subsequent production of inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), and the mobilization of intracellular calcium.[2][3] [4] This signaling cascade is integral to processes such as platelet aggregation and smooth muscle contraction.[5][6]



MRS2279, chemically known as (1R,2S)-4-[2-Chloro-6-(methylamino)-9H-purin-9-yl]-2-(phosphonooxy)bicyclo[3.1.0]hexane-1-methanol dihydrogen phosphate ester diammonium salt, is a highly selective and potent competitive antagonist of the P2Y1 receptor.[7][8][9][10] Its development has provided researchers with a crucial pharmacological tool to dissect the specific functions of the P2Y1 receptor, distinguishing its roles from those of other P2Y receptor subtypes, particularly the P2Y12 receptor, which is also activated by ADP but couples to Gi proteins.[3] The diammonium salt form of MRS2279 offers enhanced water solubility and stability, facilitating its use in a variety of experimental settings.[11]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for MRS2279, providing a comparative overview of its binding affinity, potency, and selectivity.

Table 1: Binding Affinity of MRS2279 for the P2Y1 Receptor

Parameter	Value	Cell/Tissue System	Reference
Ki	2.5 nM	Not specified	[4][7][9][10][12]
Ki	13 nM	Sf9 cells expressing human P2Y1-R	[7][13]
IC50	51.6 nM	Not specified	[4][7][9][10][12]
Kd	8 nM	Sf9 cells expressing human P2Y1-R	[7][13]
Kd	4-8 nM	CHO or 1321N1 cells expressing human [7] P2Y1-R	
Kd	16 nM	Human platelets	[7]

Table 2: Functional Antagonism of MRS2279 at the P2Y1 Receptor



Parameter	Value	Assay	Reference
рКВ	8.05	ADP-induced platelet aggregation	[4][9][10][12]
рКВ	7.75	2-MeSADP-stimulated inositol phosphate formation (turkey erythrocyte membranes)	[11]
рКВ	8.10	Antagonism at human P2Y1 receptor (1321N1 human astrocytoma cells)	[11]
IC50	17.8 nM	Inhibition of inhibitory junction potentials (rat colon)	[14]

Table 3: Selectivity Profile of MRS2279

Receptor Subtype	Activity	Reference
P2Y2	No effect	[4][9][10][11]
P2Y4	No effect	[4][9][10][11]
P2Y6	No effect	[4][9][10][11]
P2Y11	No effect	[4][9][10][11]
P2Y12	No effect on ADP-induced inhibition of adenylyl cyclase	[11]

Signaling Pathways and Mechanism of Action

MRS2279 acts as a competitive antagonist at the P2Y1 receptor, binding to the receptor and preventing its activation by the endogenous agonist ADP. This blockade inhibits the Gq-mediated signaling cascade.





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Caption: P2Y1 Receptor Signaling Pathway and the inhibitory action of MRS2279.

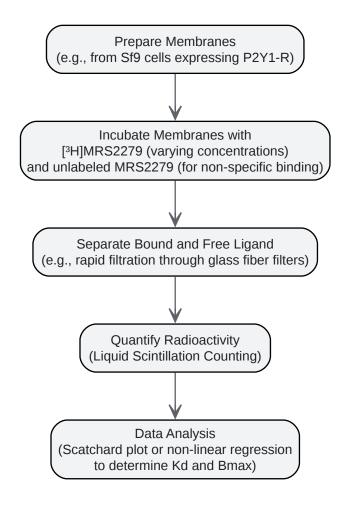
Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of MRS2279.

Radioligand Binding Assay for P2Y1 Receptor

This protocol describes a method to determine the binding affinity of MRS2279 for the P2Y1 receptor using a radiolabeled ligand, such as [3H]MRS2279.[7][13]





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Caption: Workflow for a radioligand binding assay to characterize MRS2279.

Methodology:

- Membrane Preparation:
 - Culture Sf9 insect cells infected with a recombinant baculovirus encoding the human P2Y1 receptor.
 - Harvest cells and homogenize in ice-cold buffer (e.g., 20 mM Tris-HCl, pH 7.5, containing protease inhibitors).
 - Centrifuge the homogenate at low speed to remove nuclei and debris.
 - Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.



 Wash the membrane pellet and resuspend in binding buffer. Determine protein concentration using a standard assay (e.g., BCA assay).

Binding Assay:

- $\circ~$ In a 96-well plate, add a constant amount of membrane protein (e.g., 5-10 $\mu g)$ to each well.
- For total binding, add increasing concentrations of [3H]MRS2279.
- For non-specific binding, add increasing concentrations of [3H]MRS2279 in the presence of a high concentration of unlabeled MRS2279 (e.g., 10 μM).
- Incubate at 4°C for a predetermined time to reach equilibrium (e.g., 60 minutes).
- Separation and Quantification:
 - Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/B)
 using a cell harvester.
 - Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
 - Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

Data Analysis:

- Calculate specific binding by subtracting non-specific binding from total binding at each radioligand concentration.
- Analyze the specific binding data using non-linear regression to a one-site binding model to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).

Inositol Phosphate Accumulation Assay

This assay measures the ability of MRS2279 to inhibit agonist-induced production of inositol phosphates, a downstream marker of P2Y1 receptor activation.[11][15]



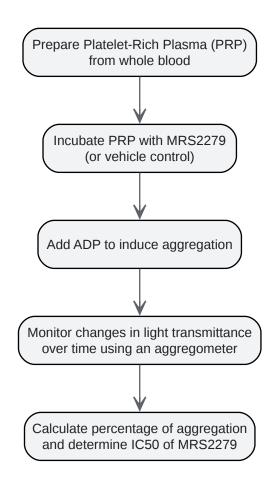
Methodology:

- Cell Culture and Labeling:
 - Culture cells endogenously or recombinantly expressing the P2Y1 receptor (e.g., 1321N1 astrocytoma cells) in appropriate media.
 - Label the cells by incubating them overnight with [3H]-myo-inositol in inositol-free medium.
- Assay Procedure:
 - Wash the labeled cells to remove unincorporated [3H]-myo-inositol.
 - Pre-incubate the cells with MRS2279 at various concentrations for a specified time.
 - Stimulate the cells with a P2Y1 receptor agonist (e.g., 2-MeSADP) in the presence of LiCl (which inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates).
 - Terminate the reaction by adding a quenching solution (e.g., ice-cold trichloroacetic acid).
- Extraction and Quantification:
 - Extract the soluble inositol phosphates.
 - Separate the different inositol phosphate species using anion-exchange chromatography (e.g., Dowex AG1-X8 columns).
 - Elute the total inositol phosphates and quantify the radioactivity by liquid scintillation counting.
- Data Analysis:
 - Plot the amount of [3H]-inositol phosphates accumulated against the concentration of MRS2279.
 - Determine the IC50 value of MRS2279 for the inhibition of agonist-induced inositol phosphate formation.



Platelet Aggregation Assay

This assay assesses the functional effect of MRS2279 on ADP-induced platelet aggregation, a key physiological response mediated by the P2Y1 receptor.[16][17]



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Caption: Workflow for a platelet aggregation assay to evaluate MRS2279.

Methodology:

- Preparation of Platelet-Rich Plasma (PRP):
 - Collect whole blood from healthy, drug-free donors into tubes containing an anticoagulant (e.g., sodium citrate).
 - Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.



- Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a higher speed (e.g., 2000 x g) for 15 minutes.
- Aggregation Measurement:
 - Adjust the platelet count in the PRP if necessary.
 - Place a sample of PRP in an aggregometer cuvette with a stir bar and allow it to equilibrate at 37°C.
 - Calibrate the aggregometer, setting 0% aggregation with PRP and 100% aggregation with PPP.
 - Add MRS2279 at various concentrations (or vehicle control) to the PRP and incubate for a short period.
 - Initiate aggregation by adding a submaximal concentration of ADP.
 - Record the change in light transmittance for a set period (e.g., 5-10 minutes).
- Data Analysis:
 - Determine the maximum percentage of aggregation for each concentration of MRS2279.
 - Plot the percentage of inhibition of aggregation against the concentration of MRS2279 to determine the IC50 value.

Conclusion

MRS2279 diammonium is an indispensable tool for the study of purinergic signaling. Its high affinity and selectivity for the P2Y1 receptor allow for the precise investigation of this receptor's role in a multitude of cellular and physiological processes. The quantitative data and detailed experimental protocols provided in this guide are intended to facilitate the effective use of MRS2279 in research and to contribute to a deeper understanding of P2Y1 receptor pharmacology and its potential as a therapeutic target.



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